Differential Cytotoxicity Selectivity: Psymberin vs. Pederin Family Across NCI-60 Panel
Psymberin exhibits an unprecedented >10⁴-fold differential cytotoxicity profile across the NCI-60 panel, with select melanoma, breast, and colon cancer lines sensitive below 2.5 nM while most other cell lines remain unresponsive at concentrations up to 25 μM. This selectivity profile is not observed with pederin or mycalamide A, which show broader, less discriminate cytotoxicity [1].
| Evidence Dimension | Differential cytotoxicity across cell line panel |
|---|---|
| Target Compound Data | LC50 < 2.5 nM for sensitive lines (MALME-3M, SK-MEL-5, UACC-62 melanoma; MDA-MB-435 breast; HCT-116 colon); insensitive lines show no response at ≤25 μM |
| Comparator Or Baseline | Pederin and mycalamide A do not exhibit comparable cell line selectivity; they display broader cytotoxic activity without the >10⁴-fold differential |
| Quantified Difference | >10,000-fold difference in sensitivity between responsive and non-responsive cell lines for psymberin |
| Conditions | NCI Developmental Therapeutics Program in vitro screening; 60 human tumor cell lines |
Why This Matters
This exceptional selectivity profile enables targeted investigation of psymberin-sensitive cancer subtypes without confounding broad cytotoxicity, a feature not achievable with pederin or mycalamide A.
- [1] Jiang X, Williams N, De Brabander JK. Synthesis of psymberin analogues: probing a functional correlation with the pederin/mycalamide family of natural products. Org Lett. 2007;9(2):227-30. doi:10.1021/ol062656o. View Source
